

Spectroscopic Profile of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>Methyl trans-4-</i>
Compound Name:	<i>Aminocyclohexanecarboxylate</i>
	<i>Hydrochloride</i>
Cat. No.:	B168856

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl trans-4-aminocyclohexanecarboxylate hydrochloride** (CAS No: 61367-07-5). Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

- IUPAC Name: methyl trans-4-aminocyclohexane-1-carboxylate hydrochloride
- Molecular Formula: C₈H₁₆ClNO₂
- Molecular Weight: 193.67 g/mol [1][2][3]
- Appearance: White to off-white solid[4][5]
- Solubility: Soluble in water

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **methyl trans-4-aminocyclohexanecarboxylate hydrochloride**. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: D_2O)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.70	s	3H	$-\text{OCH}_3$
~3.10	tt	1H	H-4 ($\text{CH}-\text{NH}_3^+$)
~2.40	tt	1H	H-1 ($\text{CH}-\text{COOCH}_3$)
~2.20	m	2H	H-2e, H-6e
~2.05	m	2H	H-3e, H-5e
~1.60	m	2H	H-2a, H-6a
~1.45	m	2H	H-3a, H-5a

s = singlet, tt = triplet of triplets, m = multiplet

Table 2: Predicted ^{13}C NMR Data (Solvent: D_2O)

Chemical Shift (ppm)	Assignment
~176.0	C=O
~52.0	-OCH ₃
~49.0	C-4 (CH-NH ₃ ⁺)
~42.0	C-1 (CH-COOCH ₃)
~30.0	C-2, C-6
~28.0	C-3, C-5

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid State, KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000-2800	Strong, Broad	N-H stretch (from -NH ₃ ⁺)
2950, 2860	Medium-Strong	C-H stretch (cyclohexane)
~1735	Strong	C=O stretch (ester)
~1600	Medium	N-H bend (asymmetric)
~1510	Medium	N-H bend (symmetric)
~1240	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/z	Possible Fragment
157	$[M - HCl]^{+}\bullet$
126	$[M - HCl - OCH_3]^{+}$
98	$[M - HCl - COOCH_3]^{+}$
59	$[COOCH_3]^{+}$

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra to confirm the chemical structure.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **methyl trans-4-aminocyclohexanecarboxylate hydrochloride** for 1H NMR (20-30 mg for ^{13}C NMR).
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterium oxide (D_2O) or methanol- d_4). Ensure complete dissolution.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters (for a 400 MHz spectrometer):
 - 1H NMR:
 - Spectral Width: -2 to 12 ppm
 - Pulse Angle: 30-45°
 - Acquisition Time: 2-4 seconds

- Relaxation Delay: 1-2 seconds
- Number of Scans: 16-64
 - ^{13}C NMR:
 - Spectral Width: 0 to 200 ppm
 - Pulse Angle: 30°
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024-4096 (or more, depending on sample concentration)
 - Decoupling: Proton broadband decoupling.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

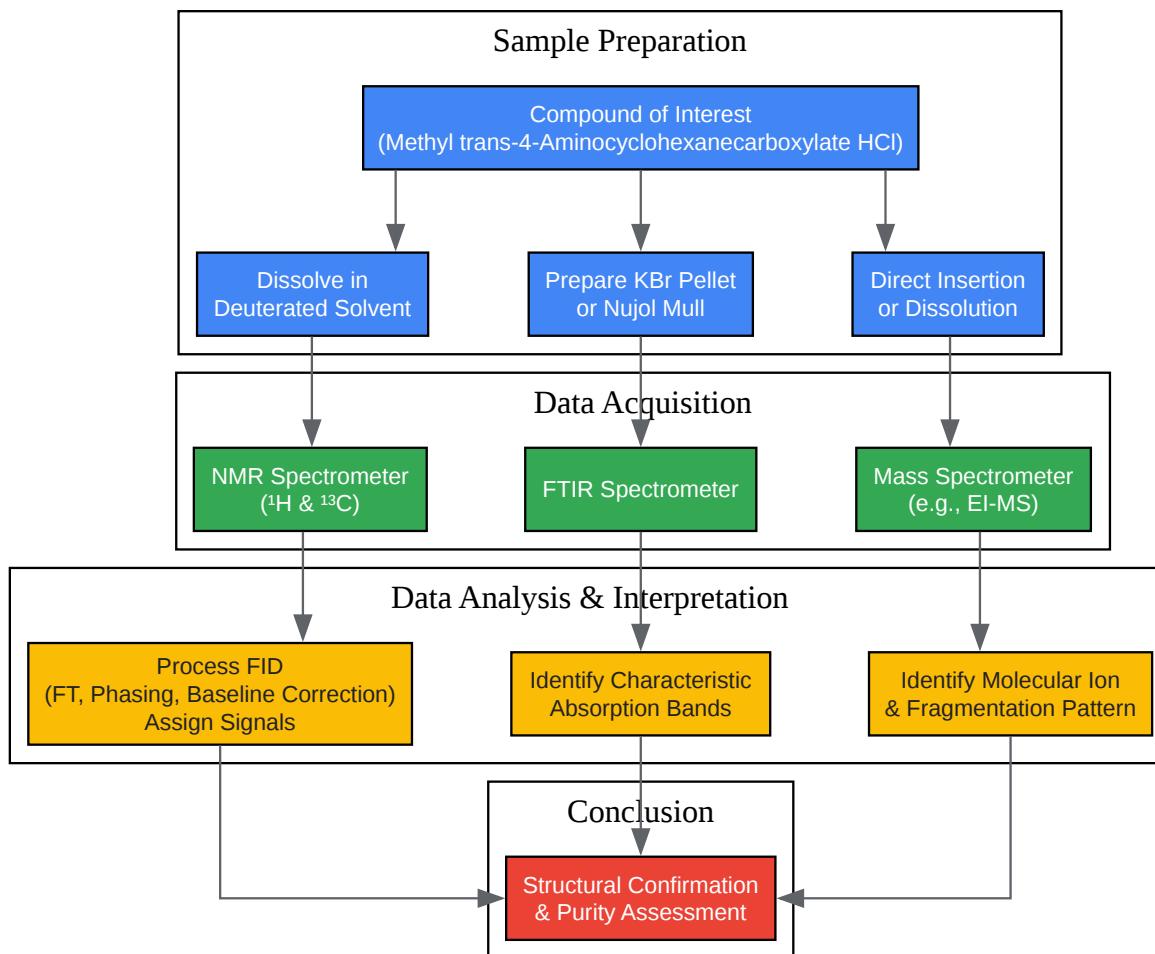
Methodology (KBr Pellet Method):

- Sample Preparation:

- Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis:
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C-H, C=O, C-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
 - Heat the probe to volatilize the sample into the ion source.
- Ionization and Analysis:

- Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Accelerate the resulting positively charged ions into the mass analyzer.
- Separate the ions based on their mass-to-charge ratio (m/z).
- Data Interpretation:
 - Identify the molecular ion peak ($[M]^{+\bullet}$ or in this case, likely the free base $[M-HCl]^{+\bullet}$).
 - Analyze the fragmentation pattern to identify characteristic fragment ions.
 - Propose fragmentation pathways consistent with the observed spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **methyl trans-4-aminocyclohexanecarboxylate hydrochloride**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 3. file.leyan.com [file.leyan.com]
- 4. chembk.com [chembk.com]
- 5. file.leyan.com [file.leyan.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b168856#spectroscopic-data-nmr-ir-ms-for-methyl-trans-4-aminocyclohexanecarboxylate-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com